alpha-DeltaUA-[1-->4]-GlcN-6S alpha-DeltaUA-[1-->4]-GlcN-6S
Brand Name: Vulcanchem
CAS No.:
VCID: VC18533554
InChI: InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
SMILES:
Molecular Formula: C12H17NNa2O13S
Molecular Weight: 461.31 g/mol

alpha-DeltaUA-[1-->4]-GlcN-6S

CAS No.:

Cat. No.: VC18533554

Molecular Formula: C12H17NNa2O13S

Molecular Weight: 461.31 g/mol

* For research use only. Not for human or veterinary use.

alpha-DeltaUA-[1-->4]-GlcN-6S -

Specification

Molecular Formula C12H17NNa2O13S
Molecular Weight 461.31 g/mol
IUPAC Name disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Standard InChI InChI=1S/C12H19NO13S.2Na/c13-6-8(16)9(5(24-11(6)19)2-23-27(20,21)22)26-12-7(15)3(14)1-4(25-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1
Standard InChI Key ZOBOTGHDCFZANZ-HGOXMNNESA-L
Isomeric SMILES C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

The disaccharide alpha-DeltaUA-[1→4]-GlcN-6S features a rigid glycosidic linkage between the ΔUA and GlcN residues. The ΔUA unit adopts a 4C1^4C_1 chair conformation, while the GlcN moiety exhibits a distorted 1C4^1C_4 configuration due to sulfation at C6 . Sulfation introduces a negative charge, enhancing electrostatic interactions with cationic regions of proteins such as antithrombin III and growth factors.

Table 1: Key Structural Features

FeatureDescription
Glycosidic bondα(1→4) linkage between ΔUA C1 and GlcN C4
GlcN sulfationPosition: C6; Charge: -1; Role: Protein binding and conformational control
ΔUA carboxylationPosition: C6; Charge: -1; Role: Calcium chelation and matrix stabilization

Synthetic Approaches and Challenges

Chemical Synthesis Strategies

Recent advances in glycan synthesis have enabled the production of alpha-DeltaUA-[1→4]-GlcN-6S analogs. A landmark study demonstrated the use of α-D-GlcN thiohemiacetals and galactosyl triflates to construct S-linked disaccharide mimetics via nucleophilic substitution (SN_N2) . Key steps include:

  • Thiohemiacetal Preparation: α-D-GlcN thiohemiacetals were synthesized from glucosamine precursors, with temporary protecting groups (e.g., levulinoyl, TBDPS) ensuring regioselective functionalization .

  • Triflate-Mediated Coupling: Reaction of C4-triflate intermediates with thiol nucleophiles yielded α-linked disaccharides, though competing elimination reactions reduced yields to 35–47% .

  • Post-Synthetic Modifications: C6-oxidation using TEMPO/BAIB converted glucose residues to glucuronates, critical for replicating HS’s native uronic acid motif .

Table 2: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Challenges
Thiohemiacetal formationLawesson’s reagent, Na2_2CO3_369Competing elimination side reactions
SN_N2 couplingNaH, triflate electrophiles35–47Low selectivity for α-configuration
C6-oxidationTEMPO, BAIB, MeI52Over-oxidation to carboxylate derivatives

Biological Activities and Mechanisms

Anticoagulant Properties

Like heparin, alpha-DeltaUA-[1→4]-GlcN-6S binds antithrombin III (ATIII), inducing a conformational change that enhances ATIII’s inhibition of thrombin and factor Xa . The 6-O-sulfate group on GlcN is critical for this interaction, as desulfated analogs show >90% reduced activity.

Growth Factor Regulation

The disaccharide modulates fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) signaling by competing with full-length HS for receptor binding. In vitro studies show it inhibits FGF2-mediated endothelial cell proliferation at IC50_{50} = 12 μM .

Biomedical Applications

Antithrombotic Therapeutics

Alpha-DeltaUA-[1→4]-GlcN-6S’s anticoagulant activity positions it as a candidate for heparin replacement in patients with heparin-induced thrombocytopenia. Its small size reduces off-target interactions compared to unfractionated heparin.

Drug Delivery Systems

Functionalized disaccharides serve as targeting moieties in nanoparticle-based systems, directing payloads to tissues rich in HS-binding proteins (e.g., tumors, inflamed endothelium) .

Comparative Analysis with HS Disaccharides

Table 3: Functional Comparison of HS-Derived Disaccharides

DisaccharideSulfation PatternKey FunctionProtein Targets
ΔUA-[1→4]-GlcN-6SGlcN6SAnticoagulation, FGF inhibitionATIII, FGF2
IdoUA-[1→4]-GlcNS-6SGlcNS6SWnt signaling, viral entryWnt3a, HSV-1 glycoprotein D
GlcA-[1→3]-GalNAc-4SGalNAc4SCollagen assemblyCollagen V, XI

Future Directions

Enzymatic Synthesis

Chemoenzymatic approaches using sulfotransferases (e.g., HS6ST-1) could improve regioselective sulfation, addressing limitations of chemical methods .

Structure-Activity Optimization

Systematic variation of sulfate positioning (e.g., C3 vs. C6) may yield disaccharides with enhanced specificity for therapeutic targets like FGF23 in chronic kidney disease.

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